An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of (2R)-2-(2,5-dichlorophenyl)pyrrolidine
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of (2R)-2-(2,5-dichlorophenyl)pyrrolidine
This guide provides a comprehensive technical overview of the chemical structure and key physicochemical properties of (2R)-2-(2,5-dichlorophenyl)pyrrolidine. The content is structured to provide not only the fundamental data but also the underlying scientific principles and experimental methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
(2R)-2-(2,5-dichlorophenyl)pyrrolidine is a chiral pyrrolidine derivative. The pyrrolidine ring is a common scaffold in many biologically active compounds and approved pharmaceuticals. The substitution with a 2,5-dichlorophenyl group at the 2-position introduces significant steric and electronic features that are expected to modulate its physicochemical and pharmacological properties. A thorough understanding of these properties is critical for its potential development as a therapeutic agent, as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure and Stereochemistry
The chemical structure of (2R)-2-(2,5-dichlorophenyl)pyrrolidine is defined by a central five-membered pyrrolidine ring. A 2,5-dichlorophenyl group is attached to the carbon atom at the 2-position of this ring. The designation "(2R)" specifies the stereochemistry at this chiral center, indicating that the substituent is oriented in the R configuration according to the Cahn-Ingold-Prelog priority rules.
Key Structural Features:
-
Pyrrolidine Ring: A saturated heterocyclic amine, providing a basic nitrogen atom capable of forming salts.
-
2,5-Dichlorophenyl Group: An aromatic ring with two chlorine substituents. This group is electron-withdrawing and significantly increases the lipophilicity of the molecule.
-
Chiral Center: The carbon at the 2-position of the pyrrolidine ring is a stereocenter, leading to the existence of two enantiomers, (2R) and (2S). The specific (2R) configuration is crucial for its interaction with chiral biological targets.
Predicted Physicochemical Properties
Based on its chemical structure, we can predict the general physicochemical properties of (2R)-2-(2,5-dichlorophenyl)pyrrolidine:
-
Molecular Weight: Approximately 230.11 g/mol .
-
Appearance: Likely to be a crystalline solid or an oil at room temperature.
-
Solubility: Expected to have low aqueous solubility due to the hydrophobic dichlorophenyl group. It is likely to be more soluble in organic solvents such as methanol, ethanol, and dichloromethane.
-
pKa: The secondary amine in the pyrrolidine ring is basic, with an estimated pKa in the range of 9-11.
-
Lipophilicity (LogP): The presence of the dichlorophenyl group suggests a high LogP value, indicating significant lipophilicity. This will influence its membrane permeability and potential for blood-brain barrier penetration.
Experimental Determination of Physicochemical Properties
A precise understanding of the physicochemical properties requires experimental determination. The following sections provide detailed protocols for key analyses.
Table 1: Key Physicochemical Parameters and Experimental Methods
| Parameter | Description | Experimental Method |
| Melting Point | The temperature at which the compound transitions from a solid to a liquid. | Capillary Melting Point Apparatus |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water at a given temperature. | Shake-Flask Method (OECD 105) |
| pKa | The acid dissociation constant, indicating the strength of the basic nitrogen. | Potentiometric Titration |
| Lipophilicity (LogP) | The partition coefficient between octanol and water, measuring the lipophilicity. | Shake-Flask Method (OECD 107) |
| Structural Verification | Confirmation of the chemical structure and purity. | NMR Spectroscopy, Mass Spectrometry |
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically broadens and depresses the melting point range.
Methodology:
-
Sample Preparation: A small amount of the crystalline (2R)-2-(2,5-dichlorophenyl)pyrrolidine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is ramped up quickly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
Determination of Aqueous Solubility
Principle: The shake-flask method is the gold standard for determining the aqueous solubility of a compound. It involves saturating water with the compound and then measuring its concentration in the aqueous phase.
Methodology:
-
Sample Preparation: An excess amount of (2R)-2-(2,5-dichlorophenyl)pyrrolidine is added to a known volume of purified water (e.g., 10 mL) in a glass flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.
Structural Elucidation and Verification
Confirmation of the chemical structure of (2R)-2-(2,5-dichlorophenyl)pyrrolidine is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the different types of carbon atoms.
Methodology for ¹H NMR:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts (δ), integration (area under the peak), and multiplicity (splitting pattern) of the signals are analyzed to confirm the proton environment in the molecule.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1][2]
Methodology for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.[1]
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: The sample is sprayed through a charged capillary, forming protonated molecules [M+H]⁺.
-
Detection: The m/z of the parent ion is measured, confirming the molecular weight. Further fragmentation (MS/MS) can be performed to aid in structural elucidation.[3]
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for the physicochemical characterization of (2R)-2-(2,5-dichlorophenyl)pyrrolidine.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of (2R)-2-(2,5-dichlorophenyl)pyrrolidine.
Conclusion
This technical guide has outlined the key structural features and a systematic approach to determining the physicochemical properties of (2R)-2-(2,5-dichlorophenyl)pyrrolidine. While experimental data for this specific molecule is not widely published, the provided protocols represent standard, robust methods for its characterization. The successful application of these methodologies will provide the essential data needed to evaluate its potential in drug discovery and development, offering a solid foundation for further preclinical investigation. The interplay of its chiral nature, the basic pyrrolidine ring, and the lipophilic dichlorophenyl substituent makes it an interesting candidate for further study, with its ADME properties being heavily influenced by the very parameters detailed in this guide.
References
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
Glish, G. L., & Vachet, R. W. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 735-746. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]
-
LCGC International. (2026). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
